molecular formula C13H14N2O2 B3132423 3-(4-isopropylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 36825-86-2

3-(4-isopropylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3132423
CAS No.: 36825-86-2
M. Wt: 230.26 g/mol
InChI Key: PCZGIQISGVTTCE-UHFFFAOYSA-N
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Description

The compound is a derivative of isopropylphenol . Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH, consisting of an isopropyl group affixed to the para position of phenol .


Synthesis Analysis

While specific synthesis methods for “3-(4-isopropylphenyl)-1H-pyrazole-5-carboxylic acid” are not available, related compounds such as 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are pivotal in the development of biologically active compounds due to their versatile synthetic applicability and biological activity. These compounds are recognized for a wide range of biological activities such as antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, underscoring their significance as scaffold structures in medicinal chemistry. This comprehensive overview provides insights into the biological activities of these derivatives and their various synthetic methods, offering a valuable guide for scientists in the field (Cetin, 2020).

Therapeutic Applications and Bioactivity

Recent studies have focused on the synthesis and therapeutic applications of pyrazoline derivatives, emphasizing their significance in drug discovery and development. Pyrazolines, being electron-rich nitrogen carriers, have shown a wide range of biological activities, including anticancer properties. Innovative transformations involving pyrazoline derivatives continue to emerge, highlighting their potential in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds provides mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and azacrown ethers (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

The development of new antioxidant and anti-inflammatory agents has led to the synthesis of benzofused thiazole derivatives. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating potential as alternative therapeutic agents. The study of these derivatives provides a basis for the evaluation of new anti-inflammatory agents and antioxidants, offering an interesting template for further development (Raut et al., 2020).

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(16)17)15-14-11/h3-8H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZGIQISGVTTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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